molecular formula C13H19NO4S B2471822 3-(dipropylsulfamoyl)benzoic Acid CAS No. 53212-78-5

3-(dipropylsulfamoyl)benzoic Acid

Cat. No. B2471822
CAS RN: 53212-78-5
M. Wt: 285.36
InChI Key: SGTNTKLYLWGFDE-UHFFFAOYSA-N
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Description

Probenecid is an organic compound described by the chemical formula C13H19NO4S . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .


Molecular Structure Analysis

The molecular structure of Probenecid consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . It has a molecular weight of 285.36 .


Chemical Reactions Analysis

While specific chemical reactions involving Probenecid are not detailed in the search results, it’s known that reactions can occur at the carboxyl group or even at the aromatic ring .


Physical And Chemical Properties Analysis

Probenecid has a molecular weight of 285.36 . It’s a crystalline, colorless solid under normal conditions . The solubility properties of carboxylic acids like Probenecid are substantially different than their corresponding carboxylate salts .

Mechanism of Action

Target of Action

3-(dipropylsulfamoyl)benzoic Acid, also known as Probenecid, primarily targets the Solute Carrier Family 22 Member 8 (SLC22A8) . This protein is a renal organic anion transporter, which plays a crucial role in the excretion and reabsorption of various compounds, including uric acid .

Mode of Action

Probenecid acts as an inhibitor of its target, SLC22A8 . It blocks the reabsorption of urate in the kidneys, thereby increasing the urinary excretion of uric acid . This leads to a decrease in serum urate levels . Additionally, Probenecid has been found to inhibit the human bitter taste receptor TAS2R16, suppressing the bitter perception of certain substances .

Biochemical Pathways

The primary biochemical pathway affected by Probenecid is the urate excretion pathway . By inhibiting the reabsorption of urate, Probenecid disrupts the balance of this pathway, leading to increased uric acid excretion .

Pharmacokinetics

The pharmacokinetics of Probenecid involve its ability to increase the plasma concentration of various drugs . It achieves this by reducing the renal tubular excretion of these drugs . This property of Probenecid has been used to enhance the efficacy of certain antibacterial therapies .

Result of Action

The primary molecular effect of Probenecid’s action is the reduction of serum urate concentrations . This makes it an effective treatment for conditions like gouty arthritis and hyperuricemia . On a cellular level, Probenecid’s inhibition of TAS2R16 can suppress the bitter perception of certain substances .

Action Environment

The action, efficacy, and stability of Probenecid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as it relies on the kidneys to excrete uric acid . Additionally, the drug’s interaction with other medications can also influence its action .

Safety and Hazards

While specific safety and hazard information for Probenecid is not provided in the search results, it’s generally advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar compounds .

Future Directions

Probenecid has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This suggests potential future directions for research and development involving Probenecid and similar compounds .

properties

IUPAC Name

3-(dipropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNTKLYLWGFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dipropylsulfamoyl)benzoic Acid

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